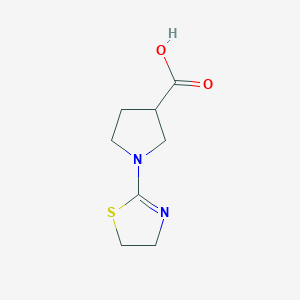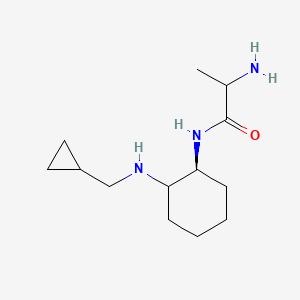
2-Methyl-3-(piperidin-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(piperidin-1-yl)benzohydrazide is a compound that features a benzohydrazide core substituted with a piperidine ring and a methyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with piperidine under specific conditions. The nitro group is first reduced to an amine, which is then reacted with hydrazine to form the benzohydrazide derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(piperidin-1-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure found in many pharmaceuticals.
Piperazine: Another nitrogen-containing heterocycle with similar applications.
Benzohydrazide: The core structure of the compound, which can be modified to create various derivatives.
Uniqueness
2-Methyl-3-(piperidin-1-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methyl group enhances its versatility in various applications compared to other similar compounds .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-11(13(17)15-14)6-5-7-12(10)16-8-3-2-4-9-16/h5-7H,2-4,8-9,14H2,1H3,(H,15,17) |
InChI Key |
DSFWXEPHLFOFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


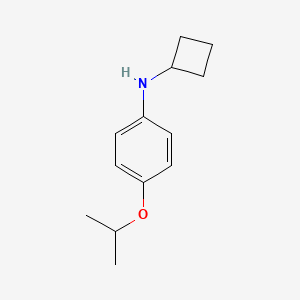


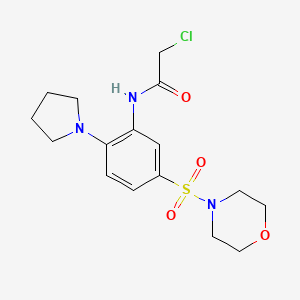
![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)
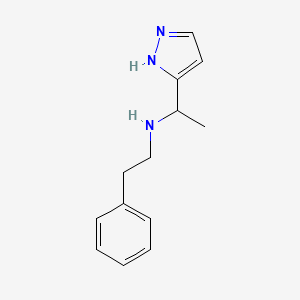

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12996419.png)
![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)

